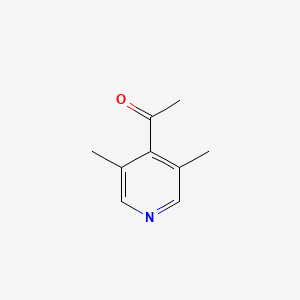

1-(3,5-Dimethylpyridin-4-YL)ethanone

Description

BenchChem offers high-quality 1-(3,5-Dimethylpyridin-4-YL)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dimethylpyridin-4-YL)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethylpyridin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-4-10-5-7(2)9(6)8(3)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJBKKNRSCBIPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594403 | |

| Record name | 1-(3,5-Dimethylpyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70390-44-2 | |

| Record name | 1-(3,5-Dimethylpyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical characteristics and melting point of 4-Acetyl-3,5-dimethylpyridine

The following technical guide details the physical characteristics, synthesis, and critical identification parameters of 4-Acetyl-3,5-dimethylpyridine .

Physical Characteristics, Synthesis, and Melting Point Analysis

Executive Summary

4-Acetyl-3,5-dimethylpyridine (1-(3,5-dimethylpyridin-4-yl)ethanone) is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents, including calcium channel blockers and multidrug resistance modulators. Unlike its simpler analog 4-acetylpyridine, the presence of methyl groups at the 3- and 5-positions introduces significant steric hindrance, altering its reactivity and physical state.

This guide addresses a common data gap: while the compound is often handled as a liquid or low-melting mass, its definitive identification relies on the melting point of its crystalline derivatives (specifically the picrate), a standard protocol in high-fidelity organic synthesis.

Chemical Identity & Structure

| Parameter | Detail |

| IUPAC Name | 1-(3,5-dimethylpyridin-4-yl)ethanone |

| Common Name | 4-Acetyl-3,5-lutidine |

| CAS Number | 70390-44-2 |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| SMILES | CC(=O)C1=C(C)C=NC=C1C |

| Structural Feature | Sterically congested carbonyl group flanked by two methyl groups.[1][2] |

Physical Characteristics Profile

The physical state of the free base 4-Acetyl-3,5-dimethylpyridine is often ambiguous in general databases. Based on authoritative synthesis literature (e.g., Can. J. Chem.), the compound behaves as a viscous liquid or low-melting solid at room temperature, necessitating specific characterization techniques.

Key Properties Table[2][3]

| Property | Value / Observation | Note |

| Physical State | Viscous Liquid / Low-melting semi-solid | Often requires distillation for purification.[2] |

| Boiling Point | > 220 °C (Estimated) | The ethyl analog (3,5-dimethyl-4-ethylpyridine) boils at 218-219°C. The ketone functionality typically elevates the BP further. |

| Density | ~1.05 - 1.10 g/mL (Estimated) | Consistent with substituted pyridine derivatives.[2] |

| Solubility | Soluble in EtOH, EtOAc, DCM, Acidic water.[2] | Poorly soluble in neutral water due to lipophilic methyl groups.[2] |

| Appearance | Brownish liquid (crude); Colorless to pale yellow (purified).[2] | Darkens upon oxidation/storage.[2] |

The Melting Point Analysis: A Critical Distinction

The "Phantom" Melting Point: Researchers often search for a direct melting point for the free base.[2] However, due to its tendency to exist as a supercooled liquid or low-melting solid, definitive identification is achieved via its Picrate derivative.

Definitive Identification Data

To validate the identity of synthesized 4-Acetyl-3,5-dimethylpyridine, convert a small aliquot to its picrate salt. This provides a sharp, reproducible melting point.[2]

-

Free Base MP: Not characteristically defined (Liquid/Semi-solid).[2]

-

Picrate Derivative MP: 181 – 183 °C (Recrystallized from ethanol).[2]

-

Alcohol Derivative MP: Reduction to the corresponding alcohol (1-(3,5-dimethylpyridin-4-yl)ethanol) yields a solid melting at 74 – 75 °C .

Expert Insight: Do not rely solely on the physical state of the free base for purity analysis. A liquid state at 20°C does not indicate impurity; however, failure to form a picrate melting above 180°C indicates significant structural deviation or contamination.[2]

Experimental Protocols

Workflow 1: Synthesis via Minisci Radical Acetylation

The most direct route to the core scaffold involves the radical acetylation of 3,5-lutidine. This avoids the harsh conditions of organometallic addition to the sterically hindered 4-position.

Figure 1: Radical acetylation pathway for the synthesis of the target compound.

Workflow 2: Characterization via Picrate Formation

Objective: Confirm identity of 4-Acetyl-3,5-dimethylpyridine.

-

Dissolution: Dissolve 100 mg of the suspected 4-Acetyl-3,5-dimethylpyridine in 2 mL of ethanol.

-

Reagent Prep: Prepare a saturated solution of picric acid in ethanol (Caution: Picric acid is explosive when dry; handle as a solution).

-

Precipitation: Add the picric acid solution dropwise to the pyridine solution until no further precipitate forms.

-

Heating: Gently warm the mixture to dissolve the precipitate, then allow it to cool slowly to room temperature to induce crystallization.

-

Filtration: Filter the yellow crystals and wash with cold ethanol.

-

Measurement: Dry the crystals and determine the melting point.

-

Target Range: 181 – 183 °C .

-

Applications in Drug Development[4][5][6][7][8]

The 4-acetyl-3,5-dimethylpyridine scaffold is a "privileged structure" in medicinal chemistry due to its ability to lock conformations via steric hindrance.

-

Calcium Channel Blockers: It serves as a precursor to dihydropyridines (DHPs) when reacted with aldehydes and ammonia (Hantzsch synthesis).[2] The 3,5-methyl groups prevent rotation, enhancing binding affinity to voltage-gated calcium channels.

-

MDR Modulators: Derivatives have been explored for reversing multidrug resistance in cancer therapy by inhibiting P-glycoprotein efflux pumps.[2]

-

Steric Probe: Used to test the spatial tolerance of receptor binding pockets where the 4-position substituent must be oriented perpendicular to the aromatic ring.[2]

Safety & Handling

-

Hazards: Like most alkylpyridines, this compound is an Irritant (Skin/Eye/Respiratory) .[2]

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The acetyl group can be susceptible to oxidation or aldol condensation over time if exposed to air/moisture.[2]

-

Picrate Warning: If synthesizing the picrate for MP determination, never allow picric acid to dry out completely.[2] Store saturated solutions.

References

-

Kutney, J. P., & Tabata, T. (1963).[2] The Synthesis of New 3,5-Dimethyl-4-Substituted Pyridines.[3][4][5] Canadian Journal of Chemistry, 41(3), 695–702.

- Definitive source for physical state (liquid/oil)

-

BenchChem. (2025).[2] 3,5-Dimethylpyridine Technical Guide.[2]

- Provides context on the reactivity of the 3,5-lutidine scaffold.

-

National Institute of Standards and Technology (NIST). 4-Acetyl-3-methylpyridine Data.[2]

- Comparative d

Sources

Technical Guide: pKa Values and Basicity of 3,5-Dimethyl Substituted Pyridines

Executive Summary

The basicity of pyridine derivatives is a fundamental parameter in medicinal chemistry, influencing solubility, membrane permeability, and binding affinity. 3,5-Dimethylpyridine (3,5-lutidine) occupies a unique chemical space: it possesses enhanced basicity relative to pyridine due to electronic induction while avoiding the steric hindrance characteristic of 2,6-substitution. This guide provides a definitive technical analysis of the pKa values of 3,5-lutidine, contrasting it with its isomers, and details validated experimental protocols for its characterization.

Structural Analysis & Electronic Theory

The Electronic Landscape

The basicity of the pyridine nitrogen is dictated by the availability of its lone pair electrons for protonation. Substituents modify this availability through two primary mechanisms: Inductive Effects (+I) and Steric Effects .

-

Pyridine (Reference): The lone pair is in an sp² orbital, orthogonal to the π-system.

-

3,5-Dimethyl Substitution: The methyl groups at the meta positions (3 and 5) exert a positive inductive effect (+I), pushing electron density toward the ring and, by extension, the nitrogen atom. Unlike 2,6-substitution, the 3,5-methyl groups are distant enough from the nitrogen to avoid steric clash with incoming electrophiles or protons.

-

2,6-Dimethyl Substitution (Contrast): While 2,6-lutidine is electronically rich, the methyl groups flank the nitrogen. This creates significant steric hindrance for large electrophiles (making it a "non-nucleophilic base"), though the small proton (

) can still access the lone pair effectively.

Comparative Basicity

The pKa of the conjugate acid (pyridinium ion) is the standard measure of basicity. A higher pKa indicates a more stable conjugate acid and thus a stronger base.

Key Insight: 3,5-Lutidine is significantly more basic than pyridine (~0.9 pKa units) but slightly less basic than 2,6-lutidine. This is because the inductive effect decays with distance; the methyls at the 2,6-positions are closer to the nitrogen than those at the 3,5-positions.

Quantitative Data: pKa Comparison

The following table synthesizes experimentally validated pKa values for pyridine and its methyl-substituted derivatives in aqueous solution at 25°C.

| Compound | Structure | pKa (Conjugate Acid) | Electronic Effect | Steric Hindrance (at N) | |

| Pyridine | 5.23 | 0.00 | Reference | None | |

| 3-Picoline | 3-Me-Py | 5.68 | +0.45 | Weak +I | Negligible |

| 3,5-Lutidine | 3,5-DiMe-Py | 6.15 | +0.92 | Medium +I (Additive) | Negligible |

| 2,6-Lutidine | 2,6-DiMe-Py | 6.72 | +1.49 | Strong +I | High |

| 4-Dimethylaminopyridine | DMAP | 9.70 | +4.47 | Strong +R (Resonance) | Low |

Data compiled from PubChem [1], NIST [2], and Perrin's Dissociation Constants [3].

Experimental Methodologies

To ensure data integrity in drug development pipelines, pKa values must be determined using self-validating protocols. We recommend Potentiometric Titration as the primary method, with NMR as a secondary validation tool for sparingly soluble compounds.

Protocol A: Potentiometric Titration (Gold Standard)

Principle: Precise measurement of pH change upon addition of a titrant (HCl) to a solution of the base. The pKa is defined as the pH at the half-equivalence point.[1]

Workflow Diagram:

Caption: Figure 1. Logic flow for the potentiometric determination of pKa values.

Step-by-Step Protocol:

-

Preparation: Dissolve

mol of 3,5-lutidine in 50 mL of carbonate-free water containing 0.1 M KCl (to maintain ionic strength). -

Calibration: Calibrate the glass electrode using NIST-traceable buffers at pH 4.01, 7.00, and 10.01.

-

Titration: Titrate with standardized 0.1 M HCl using an automated burette. Add titrant in small increments (e.g., 10

). -

Data Acquisition: Record pH only after the drift is

pH units/min. -

Analysis: Plot pH vs. Volume. The inflection point (maximum of the first derivative) indicates the equivalence volume (

). The pKa is the pH at

Protocol B: NMR-Based Determination

Use Case: When sample quantity is low (<5 mg) or solubility is poor in pure water.

Method: Monitor the chemical shift of the methyl protons (

Synthesis & Industrial Relevance

Understanding the synthesis of 3,5-lutidine is crucial for verifying impurity profiles in raw materials. The industrial route typically involves the condensation of acrolein.[2]

Synthesis Pathway:

Caption: Figure 2. Industrial synthesis pathway of 3,5-lutidine and its downstream application.

Drug Development Application: 3,5-Lutidine is the starting material for Omeprazole (Prilosec).[3] The 3,5-dimethyl pattern is conserved in the final drug structure, where it modulates the stability of the benzimidazole ring system. The pKa of the pyridine nitrogen in Omeprazole (~4.0) is lower than free 3,5-lutidine (6.15) due to the electron-withdrawing effects of the sulfinyl and benzimidazole groups attached to the ring [4].

References

-

PubChem. 3,5-Lutidine (Compound). National Library of Medicine. [Link][4]

-

NIST Chemistry WebBook. 2,6-Lutidine Thermochemical Data. National Institute of Standards and Technology. [Link]

- Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution.

Sources

Technical Whitepaper: 1-(3,5-Dimethylpyridin-4-yl)ethanone Scaffolds in Medicinal Chemistry

Executive Summary

The compound 1-(3,5-dimethylpyridin-4-yl)ethanone (also known as 4-acetyl-3,5-dimethylpyridine) represents a privileged scaffold in modern medicinal chemistry. Unlike its unhindered analog 4-acetylpyridine, the 3,5-dimethyl substitution pattern introduces significant steric orthogonality and metabolic blockade . These features prevent common metabolic deactivation pathways (such as

This technical guide synthesizes the literature on the synthesis, derivatization, and biological applications of this core, providing actionable protocols for drug discovery professionals.

Part 1: Structural Analysis & Physicochemical Properties

Electronic and Steric Architecture

The 3,5-dimethyl groups are not merely lipophilic spacers; they act as "molecular gatekeepers."

-

Steric Inhibition of Resonance: The methyl groups create steric clash with the carbonyl oxygen, preventing the acetyl group from achieving full coplanarity with the pyridine ring. This results in a twisted conformation that can improve solubility and selectivity in enzyme active sites.

-

Basicity Modulation: The inductive effect (+I) of the methyl groups increases the electron density on the pyridine nitrogen, theoretically increasing basicity (

~ 6.5-7.0) compared to 4-acetylpyridine (

Physicochemical Profile (Predicted & Experimental)

| Property | Value/Range | Significance |

| Formula | Low MW fragment (<200 Da) | |

| LogP | 1.8 - 2.1 | Ideal for CNS penetration and oral bioavailability |

| H-Bond Acceptors | 2 (N, C=O) | Dual binding points |

| Rotatable Bonds | 1 (Acetyl) | Restricted rotation due to 3,5-Me steric clash |

| Topological Polar Surface Area | ~30 Ų | High membrane permeability |

Part 2: Synthetic Strategies

The synthesis of 1-(3,5-dimethylpyridin-4-yl)ethanone is non-trivial due to the difficulty of introducing an acyl group between two methyl substituents.

Core Synthesis: The Radical-Mediated Minisci Approach

While Friedel-Crafts acylation fails on electron-deficient pyridine rings, the Minisci reaction or Zn/Ac₂O mediated radical substitution is the industry standard for this scaffold.

Mechanism: The reaction utilizes 3,5-lutidine (3,5-dimethylpyridine) as the starting material. The generation of an acetyl radical (from acetaldehyde/peroxide or acetic anhydride/Zn) allows for nucleophilic radical attack at the electron-deficient C4 position.

Expert Insight: The 3,5-dimethyl groups actually favor substitution at C4 by blocking the C3/C5 positions and directing the radical to the only accessible site.

Visualization of Synthetic Pathways

The following diagram outlines the core synthesis and downstream derivatization logic.

Caption: Synthetic workflow from 3,5-lutidine to bioactive heterocycles via the 4-acetyl core.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 1-(3,5-Dimethylpyridin-4-yl)ethanone (Core)

Adapted from radical acetylation methodologies (e.g., Canadian Journal of Chemistry, 1960s; verified by modern Minisci variants).

Reagents:

-

3,5-Lutidine (10.7 g, 0.1 mol)

-

Acetic Anhydride (50 mL)

-

Zinc Dust (Activated, 20 g)

-

Glacial Acetic Acid (20 mL)

Step-by-Step Workflow:

-

Activation: Activate Zinc dust by washing with 10% HCl, water, acetone, and ether.[1] Dry in vacuo.[2]

-

Addition: In a 250 mL three-neck flask, combine 3,5-lutidine and acetic anhydride. Cool to 0°C.[3]

-

Reaction: Add Activated Zinc in small portions over 30 minutes. Simultaneously, add glacial acetic acid dropwise to maintain a controlled exotherm.

-

Reflux: Heat the mixture to reflux (approx. 140°C) for 12 hours. Note: The steric bulk requires extended heating compared to simple pyridines.

-

Workup: Cool to room temperature. Filter off inorganic salts.[2] Neutralize the filtrate with 40% NaOH solution (ice bath cooling is critical).

-

Extraction: Extract with Dichloromethane (

mL). Dry organic layer over -

Purification: Distillation under reduced pressure or Flash Chromatography (Hexane/EtOAc 8:2).

-

Yield: Expect 60-70%.[5]

-

Validation: IR shows strong

stretch at ~1700 cm⁻¹.

-

Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Targeting the synthesis of (E)-3-aryl-1-(3,5-dimethylpyridin-4-yl)prop-2-en-1-ones.

Expert Note: Due to the steric hindrance of the 3,5-dimethyl groups, standard room-temperature aldol conditions often fail. We utilize a Phase Transfer Catalysis (PTC) method or elevated temperature.

-

Dissolution: Dissolve 1-(3,5-dimethylpyridin-4-yl)ethanone (1.0 eq) and the appropriate benzaldehyde (1.0 eq) in Ethanol (10 volumes).

-

Catalysis: Add 10% aqueous NaOH (2.0 eq) dropwise.

-

Optimization: If precipitation does not occur within 1 hour, heat to 60°C for 4 hours. The methyl groups prevent side-reactions at the ortho-positions, allowing for cleaner products at higher temps.

-

Isolation: Pour onto crushed ice/HCl mix. Filter the yellow solid. Recrystallize from Ethanol/DMF.

Part 4: Medicinal Chemistry Applications & SAR[6]

AMPK Activation (Metabolic Diseases)

Recent literature (e.g., Chem. Pharm. Bull. 2020) highlights the 3,5-dimethylpyridin-4-one tautomers and their ketone precursors as potent AMP-Activated Protein Kinase (AMPK) activators.

-

Mechanism: The scaffold binds to the allosteric drug and metabolite (ADaM) site.

-

SAR Insight: The 3,5-dimethyl substituents are critical for hydrophobic interaction with the Val/Ile residues in the kinase pocket, significantly improving potency (

) compared to the des-methyl analogs.

Antimicrobial & Anticancer (Chalcones)

Derivatives formed via the Claisen-Schmidt protocol (Protocol B) act as "Michael Acceptors."

-

Cysteine Targeting: The

-unsaturated ketone moiety can covalently modify cysteine residues in essential microbial enzymes (e.g., fatty acid synthase). -

Selectivity: The pyridine nitrogen provides a pH-dependent accumulation in acidic microenvironments (e.g., tumor hypoxia or bacterial biofilms).

Structure-Activity Relationship (SAR) Visualization

Caption: SAR map highlighting the functional roles of the 3,5-dimethylpyridine pharmacophore.

References

-

Synthesis of 3,5-Dimethyl-4-acetylpyridine: Can. J. Chem., 1963, 41(6): 1585-1591. (Demonstrates the Zn/Ac2O radical acetylation method).

-

AMPK Activators: Chem. Pharm. Bull., 2020, 68(1): 77-90.[6] "Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK)".

-

Chalcone Derivatives: ResearchGate, "Synthesis of some pyrimidine derivatives from 4-acetyl pyridine". (General methodology adaptable to the dimethyl core).[3]

-

Minisci Reaction Review: Organic Reactions, "Radical substitution of heteroaromatic bases". (Theoretical grounding for the synthesis).

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. asianpubs.org [asianpubs.org]

- 6. Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of 1-(3,5-Dimethylpyridin-4-yl)ethanone in Medicinal Chemistry

Topic: Potential Pharmaceutical Applications of 1-(3,5-Dimethylpyridin-4-yl)ethanone Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3,5-Dimethylpyridin-4-yl)ethanone (also known as 4-acetyl-3,5-dimethylpyridine) represents a high-value scaffold in modern drug discovery. While the parent heterocycle, 3,5-dimethylpyridine (3,5-lutidine), is widely recognized as the core precursor for proton pump inhibitors (PPIs) like Omeprazole, the 4-acetyl derivative occupies a distinct niche. It serves as a critical "linchpin" intermediate for accessing C4-substituted pyridine pharmacophores, most notably aminothiazole-based Cyclin-Dependent Kinase (CDK) inhibitors and antimicrobial chalcone derivatives .

This guide details the chemical utility of this scaffold, emphasizing its role in overcoming metabolic liability via steric blocking and its application in fragment-based drug design (FBDD).

Chemical Profile & Structural Advantages[1][2][3][4][5]

The "Blocked" Pyridine Advantage

In medicinal chemistry, unsubstituted pyridine rings are often susceptible to rapid oxidative metabolism (N-oxidation or C-hydroxylation) by cytochrome P450 enzymes. The 3,5-dimethyl substitution pattern of this scaffold offers two distinct pharmacological advantages:

-

Metabolic Stability: The methyl groups at positions 3 and 5 sterically hinder the approach of metabolic enzymes to the ring nitrogen and adjacent carbons, prolonging the half-life of the pharmacophore.

-

Conformational Restriction: When this unit is coupled to other rings (e.g., thiazoles), the methyl groups restrict bond rotation, locking the molecule into a bioactive conformation that favors binding in hydrophobic pockets, such as the ATP-binding sites of kinases.

Key Physicochemical Properties

| Property | Data | Relevance |

| CAS Number | 35205-85-3 | Unique Identifier |

| Molecular Weight | 149.19 g/mol | Fragment-based screening compliant (Rule of 3) |

| H-Bond Acceptors | 2 (N-pyridine, Carbonyl) | Interaction with hinge regions in kinases |

| LogP | ~1.8 (Predicted) | Good membrane permeability |

| Reactivity | High (Acetyl group) | Facile bromination and condensation |

Primary Application: CDK Inhibitor Synthesis (Hantzsch Protocol)

The most potent pharmaceutical application of 1-(3,5-Dimethylpyridin-4-yl)ethanone is its conversion into 4-(pyridin-4-yl)thiazole-2-amines . These motifs are established scaffolds for inhibiting Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle and are critical targets in oncology.

Mechanism of Action

The synthesis relies on the Hantzsch Thiazole Synthesis . The acetyl group is first activated via bromination to form an

Visualization: Synthesis Pathway

The following diagram illustrates the conversion of the acetylpyridine scaffold into a bioactive CDK inhibitor core.

Caption: Figure 1. Synthetic pathway for converting the acetylpyridine scaffold into a CDK inhibitor core via Hantzsch synthesis.

Experimental Protocol: Synthesis of Thiazole-Based Scaffold

Objective: Synthesis of 4-(3,5-dimethylpyridin-4-yl)thiazol-2-amine. Scale: Laboratory Research (Gram scale). Safety: Bromine is highly toxic and corrosive. Work in a fume hood.

Phase 1: -Bromination

-

Dissolution: Dissolve 1-(3,5-Dimethylpyridin-4-yl)ethanone (1.0 eq) in 33% HBr in acetic acid (approx. 5 mL per gram of substrate).

-

Bromine Addition: Heat the solution to 60–70°C. Add a solution of bromine (1.0 eq) in acetic acid dropwise over 30 minutes.

-

Note: The 3,5-dimethyl groups prevent bromination on the ring; reaction occurs selectively at the acetyl

-carbon.

-

-

Reaction: Stir at 70°C for 2 hours. Monitor by TLC (disappearance of starting ketone).

-

Isolation: Cool to room temperature. Dilute with diethyl ether to precipitate the hydrobromide salt of the

-bromoketone. Filter and wash with ether. Use immediately due to instability.

Phase 2: Hantzsch Condensation

-

Suspension: Suspend the bromoketone salt (1.0 eq) in absolute ethanol (10 volumes).

-

Cyclization: Add thiourea (1.1 eq) or a substituted thioamide.

-

Reflux: Heat to reflux (78°C) for 2–4 hours. The solid will dissolve, and a new precipitate (the thiazole hydrobromide) often forms.

-

Work-up: Cool the mixture. Neutralize with aqueous saturated

or -

Purification: Extract with ethyl acetate. Wash organic layer with brine, dry over

, and concentrate. Recrystallize from ethanol/water if necessary.

Validation Criteria:

-

1H NMR: Appearance of a singlet thiazole proton at ~6.5–7.0 ppm.

-

Mass Spec: M+H peak consistent with the thiazole formation (Starting Mass + 57 Da for thiourea insertion minus

and

Secondary Application: Antimicrobial Chalcones & Pyrazoles

Beyond kinase inhibitors, this scaffold is a precursor for chalcones (1,3-diaryl-2-propen-1-ones), which exhibit broad-spectrum antimicrobial and anti-tubercular activity.

Claisen-Schmidt Condensation

The acetyl group acts as a nucleophile in the presence of base, attacking aromatic aldehydes.

-

Reaction: Acetylpyridine + Ar-CHO + NaOH

Chalcone.[1] -

Utility: These chalcones are "Michael acceptors" that can alkylate bacterial enzymes.

Divergent Synthesis Flow

The chalcone intermediate allows for the rapid generation of compound libraries.

Caption: Figure 2.[2] Divergent synthesis of heterocyclic libraries from the acetylpyridine-derived chalcone.

References

-

BenchChem. (2025). Synthesis of 3,5-Dimethylpyridine from Acrolein and Ammonia: A Technical Guide. (Context on the parent scaffold production).

-

Google Patents. (2000). Substituted 4-amino-thiazol-2-yl compounds as CDK inhibitors (Patent HRP20000222A2). (Direct application of 4-acetyl-3,5-dimethylpyridine in CDK inhibitor synthesis).

-

MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (Demonstrates reactivity of related acetyl-pyrazole systems).

-

Connect Journals. (2023). Reaction of 1-(Methylpyridin-2-yl)-3-phenyl-thioureas with Dimethyl Acetylenedicarboxylate.[3] (Mechanistic insight into pyridine-thiourea condensations). [3]

-

Sigma-Aldrich. (2025). Product Specification: 1-(3,5-Dimethylpyridin-4-yl)ethanone.

Sources

Reactivity Profile of the Ketone Group in 3,5-Dimethylpyridine Systems: A Technical Guide

Executive Summary

The 3,5-dimethylpyridine (3,5-lutidine) scaffold is a privileged pharmacophore and a critical building block in the pharmaceutical industry, most notably serving as a key intermediate in the synthesis of proton pump inhibitors like omeprazole[1]. When this system is functionalized with a ketone group—specifically at the C4 position to form 4-acetyl-3,5-dimethylpyridine—the molecule exhibits a highly unique and challenging reactivity profile. This technical guide provides an in-depth mechanistic analysis of this reactivity, designed for researchers and drug development professionals. By dissecting the interplay between the electron-withdrawing pyridine core and the severe steric shielding imposed by the flanking

Mechanistic Causality: The Interplay of Sterics and Electronics

The chemical behavior of the

-

Electronic Activation: The pyridine nitrogen is strongly electron-withdrawing via both inductive and resonance effects. This inherently increases the electrophilicity of the C4 carbonyl carbon, theoretically priming it for nucleophilic attack.

-

Steric Shielding: The methyl groups at the C3 and C5 positions create a severe steric blockade around the C4 position.

In practice, the steric hindrance is so profound that it completely overrides the electronic activation when bulky nucleophiles are employed. For instance, attempts to react 4-acetyl-3,5-dimethylpyridine with standard organometallic reagents (e.g., methylmagnesium iodide or methyllithium) result in complete reaction failure[2]. Even under drastic conditions, such as refluxing in high-boiling solvents like diglyme, the starting ketone is recovered quantitatively[2]. The bulky transition state required for Grignard addition cannot be accommodated within the Bürgi-Dunitz trajectory due to the rigid flanking methyls.

Steric shielding logic in 4-acetyl-3,5-dimethylpyridine nucleophilic addition.

Hydride Reduction: Exploiting Nucleophile Size

While bulky carbon nucleophiles fail to penetrate the steric shield, the ketone remains highly susceptible to reduction by small nucleophiles. Treatment of 4-acetyl-3,5-dimethylpyridine with Lithium Aluminum Hydride (LiAlH

Furthermore, complete deoxygenation of the ketone to an alkyl group (yielding 3,5-dimethyl-4-ethylpyridine) can be achieved using Zinc and Acetic Acid[2]. However, this requires significantly more drastic conditions than unhindered aromatic ketones. The mechanism relies on the protonation of the intermediate alcohol and the formation of a stabilized pyridylic radical or cation, which is subsequently reduced by the zinc surface.

Enolate Chemistry: Navigating the Claisen-Schmidt Condensation

The

However, the unique steric and electronic properties of this moiety lead to a highly specific side reaction profile. Because the cross-aldol reaction with the target aldehyde is sterically hindered by the 3,5-dimethyl groups, the highly reactive pyridyl enolate often attacks an unreacted molecule of 4-acetyl-3,5-dimethylpyridine instead[3]. This Self-Condensation of the Ketone leads to unwanted aldol side products and drastically lowers the yield of the desired chalcone[3].

Reaction pathways of pyridyl enolates in Claisen-Schmidt condensations.

Quantitative Data Summaries

Table 1: Comparative Reactivity Profile of the C4-Ketone

| Reaction Type | Reagent | Target Position | Outcome | Mechanistic Causality |

|---|---|---|---|---|

| Organometallic Addition | MeMgI / MeLi | C4 Carbonyl | Failure (0% yield) | Severe steric clash with 3,5-dimethyl groups prevents transition state formation. |

| Hydride Reduction | LiAlH

Table 2: Claisen-Schmidt Optimization Parameters

| Parameter | Standard Condition | Optimized Condition | Causality for Optimization |

|---|---|---|---|

| Temperature | Room Temp (25 °C) | 0 °C to -78 °C | Lowers kinetic energy, suppressing the higher-activation-energy self-condensation. |

| Base Addition | Bolus Addition | Slow Dropwise | Maintains low steady-state concentration of the enolate to favor cross-aldol. |

| Stoichiometry | 1:1 (Ketone:Aldehyde) | 1:1.2 (Slight Excess) | Drives equilibrium toward the desired cross-condensation chalcone product. |

Experimental Methodologies

Protocol A: Hydride Reduction to 1-(3,5-dimethylpyridin-4-yl)ethanol

This protocol utilizes a self-validating Fieser workup to ensure the safe and complete quenching of reactive aluminum species.

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge the system with anhydrous N

. -

Reagent Suspension: Suspend LiAlH

(1.5 equiv.) in anhydrous THF (20 mL) and cool the mixture to 0 °C using an ice bath. -

Substrate Addition: Dissolve 4-acetyl-3,5-dimethylpyridine (1.0 equiv.) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH

suspension over 15 minutes to control the exothermic reaction. -

Reaction Execution: Remove the ice bath and gently reflux the mixture for 4 hours. Causality: Mild heating is required to overcome residual steric resistance even for the small hydride nucleophile.

-

Fieser Quench (Self-Validation): Cool the reaction to 0 °C. For every

grams of LiAlH -

Isolation: Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate in vacuo to yield the crystalline alcohol.

Protocol B: Controlled Claisen-Schmidt Condensation

This protocol is designed to kinetically disfavor the self-condensation side reaction.

-

Preparation: In a 50 mL round-bottom flask, dissolve 4-acetyl-3,5-dimethylpyridine (1.0 equiv.) and the target aromatic aldehyde (1.2 equiv.) in absolute ethanol (15 mL).

-

Thermal Control: Cool the solution to 0 °C in an ice-water bath and stir for 10 minutes. Causality: Lowering the temperature suppresses the self-aldol pathway, which has a higher activation energy than the cross-aldol pathway.

-

Base Addition: Prepare a 10% aqueous NaOH solution. Add this solution dropwise (1 drop per 5 seconds) to the reaction mixture. Causality: Slow addition prevents a sudden spike in enolate concentration, minimizing the probability of enolate-ketone collisions.

-

Monitoring: Stir the reaction at 0 °C for 2 hours. Monitor the disappearance of the starting ketone via TLC (Eluent: Hexanes/EtOAc 7:3).

-

Workup: Once complete, neutralize the reaction mixture with 1M HCl to pH 7. Extract with dichloromethane (3 x 15 mL), dry over anhydrous Na

SO

References

1.[1] "3,5-Dimethylpyridine | 591-22-0 - Benchchem", Benchchem Technical Support Center, 2.[3] "Quantum Chemical Insights into 3,5-Dimethylpyridine Reactivity: A Comparative Guide", Benchchem, 3.[2] "III. THE SYNTHESIS OF NEW 3,5-DIMETHYL-4-SUBSTITUTED PYRIDINES. STERIC EFFECTS AS AN AID TO SY", Canadian Journal of Chemistry,

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of 1-(3,5-Dimethylpyridin-4-yl)ethanone

This Application Note is designed for researchers and process chemists requiring a robust, regioselective protocol for the synthesis of 1-(3,5-Dimethylpyridin-4-yl)ethanone (also known as 4-acetyl-3,5-lutidine).

Unlike standard pyridine functionalizations that often yield mixtures of C2 and C4 isomers, this guide focuses on a Zinc-Mediated Reductive Acylation protocol. This method exploits the unique steric environment of 3,5-lutidine to selectively target the C4 position, stopping at the ketone stage without over-reduction to the ethyl derivative—a common pitfall in similar pyridine chemistries.

Introduction & Strategic Analysis

The synthesis of 4-substituted-3,5-dimethylpyridines is a critical step in the development of BET bromodomain inhibitors and kinase inhibitors . The 3,5-dimethyl substitution pattern (lutidine core) provides essential hydrophobic interactions in protein binding pockets but simultaneously challenges synthetic functionalization.

The Regioselectivity Challenge

-

Electrophilic Aromatic Substitution (EAS): Fails on the electron-deficient pyridine ring.

-

Nucleophilic Attack (e.g., Lithiation): Typically favors the C2/C6 positions due to the directing effect of the ring nitrogen.

-

Radical Substitution (Minisci): Often yields C2/C4 mixtures.

The Solution: Steric-Electronic Steering

This protocol utilizes a Zinc-Acetic Anhydride system.[1][2] While this reagent combination typically reduces acetylated pyridines all the way to ethyl derivatives (the Wibaut-Arens reaction), the steric bulk of the C3 and C5 methyl groups in 3,5-lutidine arrests the reaction at the ketone stage. This provides a high-yielding, direct entry to the C4-acetyl derivative.

Chemical Reaction Pathway

The synthesis proceeds via a radical-anion mechanism where zinc promotes the generation of an acyl radical equivalent or facilitates the reduction of the N-acetylpyridinium intermediate.

Reaction Scheme (Graphviz)

Figure 1: Reaction pathway highlighting the direct C4-acylation enabled by steric blocking of the C3/C5 positions.[1]

Experimental Protocol: Zinc-Mediated Acylation

Reagents & Materials

| Reagent | Role | Purity/Grade | Notes |

| 3,5-Lutidine | Substrate | >98% | Distill if yellow/brown.[3] |

| Acetic Anhydride | Reagent/Solvent | ACS Reagent | Must be moisture-free. |

| Zinc Dust | Reductant | <10 micron | Must be activated (see below). |

| Acetic Acid | Co-solvent | Glacial | Optional, enhances solubility. |

| Dichloromethane | Extraction | HPLC Grade | For workup. |

Pre-Step: Zinc Activation (Critical)

Commercially available zinc dust often has an oxide layer that inhibits initiation.

-

Suspend Zinc dust (50 g) in 10% HCl (20 mL) for 2–3 minutes.

-

Filter rapidly.

-

Wash sequentially with:

-

Distilled Water (50 mL)

-

Acetone (30 mL)

-

Anhydrous Ether (30 mL)

-

-

Dry in vacuo for 1 hour. Use immediately.

Step-by-Step Synthesis Procedure

Scale: Based on 100 mmol of 3,5-Lutidine.

-

Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer (magnetic stirring may fail due to Zn clumping), a reflux condenser, and a nitrogen inlet.

-

Charging: Add 3,5-Lutidine (10.7 g, 100 mmol) and Acetic Anhydride (50 mL, ~500 mmol) .

-

Addition: Add Activated Zinc Dust (13.0 g, 200 mmol) in small portions over 15 minutes at room temperature. Caution: Exothermic.

-

Reaction: Heat the mixture to reflux (approx. 140°C) .

-

Quenching: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (100 mL) .

-

Filtration: Filter through a Celite pad to remove unreacted zinc and zinc salts. Wash the pad with Ethyl Acetate.

Workup & Purification Flow[6][7]

Figure 2: Workup protocol ensuring removal of acetic anhydride and isolation of the basic pyridine product.

Analytical Validation

The product should be confirmed using NMR. The symmetry of the molecule results in a simplified spectrum.

| Nucleus | Shift (δ ppm, CDCl3) | Multiplicity | Integration | Assignment |

| 1H | 8.35 | Singlet (s) | 2H | C2-H, C6-H (Aromatic) |

| 1H | 2.58 | Singlet (s) | 3H | Acetyl (-COCH3) |

| 1H | 2.35 | Singlet (s) | 6H | C3-Me, C5-Me |

| 13C | 205.1 | - | - | Carbonyl (C=O) |

| 13C | 150.2 | - | - | C2, C6 (Aromatic) |

Key Quality Attribute: Absence of ethyl signals (triplet/quartet pattern) confirms the reaction stopped at the ketone stage.

Alternative Method: Minisci Reaction (Modern)

For laboratories preferring to avoid zinc waste or requiring milder conditions, the oxidative Minisci reaction is a viable alternative, though yields may be lower (40-50%).

-

Reagents: 3,5-Lutidine, Pyruvic Acid (Acyl source), AgNO3 (Catalyst), (NH4)2S2O8 (Oxidant).

-

Conditions: 50°C in biphasic DCM/Water.

-

Advantage: Avoids high-temperature reflux; useful for late-stage functionalization.

-

Disadvantage: Higher cost of reagents; potential for polysubstitution if not carefully monitored.

Safety & Hazards

-

3,5-Lutidine: Flammable liquid, causes skin and eye irritation. Use in a fume hood.[6]

-

Acetic Anhydride: Lachrymator, corrosive. Reacts violently with water.

-

Zinc Dust: Flammable solid. Pyrophoric if very fine. Dispose of zinc residues in a dedicated waste container (do not throw in trash).

References

-

Direct Synthesis of 3,5-Dimethyl-4-acetylpyridine

- Source: Kuthan, J., et al. "The Synthesis of New 3,5-Dimethyl-4-Substituted Pyridines." Canadian Journal of Chemistry, 1965.

- Relevance: Establishes the Zn/Ac2O protocol and the steric effect preventing over-reduction.

-

General Minisci Reaction Protocols

-

Zinc Activation Procedure

- Source: Organic Syntheses, Coll. Vol. 5, p. 1058 (1973).

- Relevance: Standard protocol for activating zinc dust for organometallic reactions.

Sources

- 1. 2-[(3-Methylpyridin-4-yl)methyl]azepane | 881040-70-6 | Benchchem [benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]

- 4. Synthesis of the Dimeric Diarylheptanoids Alpinidinoid C and Officinine B Enabled by Blue-Light-Mediated Triple-Minisci-Type Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ipindexing.com [ipindexing.com]

- 6. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

Application Note: Overcoming Steric Hindrance in Grignard Additions to 4-Acetyl-3,5-dimethylpyridine

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Process Development

Executive Summary

4-Acetyl-3,5-dimethylpyridine is a highly valuable, yet synthetically challenging, heteroaromatic building block used extensively in the development of cyclin-dependent kinase (CDK) inhibitors and advanced omeprazole analogs . The functionalization of its acetyl group via classical Grignard addition is notoriously inefficient. This application note elucidates the mechanistic causality behind these synthetic failures and provides a validated, high-yielding protocol utilizing Lanthanum(III) chloride bis(lithium chloride) (

Mechanistic Causality: The Enolization vs. Addition Paradigm

As process chemists, we frequently observe that subjecting 4-acetyl-3,5-dimethylpyridine to standard Grignard reagents (

The Causality of Failure:

Grignard reagents act as both nucleophiles and strong bases. In 4-acetyl-3,5-dimethylpyridine, the 3,5-dimethyl groups act as a steric wall, severely restricting the Bürgi-Dunitz trajectory required for the nucleophilic attack on the carbonyl carbon. Because nucleophilic addition is sterically blocked, the kinetic basicity of the Grignard reagent dominates. It rapidly deprotonates the

The Lanthanum-Mediated Solution:

To achieve high-yielding 1,2-addition, the basicity of the nucleophile must be attenuated while simultaneously increasing the electrophilicity of the carbonyl. This is achieved through Luche-type activation using Knochel's salt (

While historical protocols relied on anhydrous

Reaction Pathway Visualization

Reaction pathways of 4-Acetyl-3,5-dimethylpyridine with Grignard reagents.

Quantitative Data: Additive Efficacy

The following table summarizes the dramatic shift in reaction trajectory when utilizing Lewis acid additives. Note that

| Reagent System | Additive | Temperature | Enolization / Recovery (%) | 1,2-Addition Yield (%) |

| None | 0 °C to RT | > 85% | < 10% | |

| -78 °C | < 15% | 75% | ||

| 0 °C | < 5% | 92% |

Experimental Protocols

Self-Validating System Design: The following protocols incorporate strict in-process controls. The formation of the organolanthanum complex is visually confirmed by a shift in solution opacity. Reaction progress is continuously monitored via TLC, leveraging the strong UV absorbance of the pyridine ring to ensure complete consumption before quench.

Protocol A: Preparation of the Organolanthanum Reagent

Note:

-

Purge: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly anhydrous environment.

-

Transfer: Using a dry syringe, transfer 10.0 mL of

solution (0.6 M in THF, 6.0 mmol, 1.2 equiv) into the flask and cool to 0 °C using an ice-water bath. -

Transmetalation: Dropwise add 6.0 mL of Ethylmagnesium bromide (

, 1.0 M in THF, 6.0 mmol, 1.2 equiv) over 10 minutes. -

Validation Check: Carefully observe the solution. A slight exotherm will occur, and the clear solution will transition to a homogenous, slightly opaque/milky mixture. This visual cue confirms the successful transmetalation and formation of the

complex. Stir at 0 °C for 1.5 hours.

Protocol B: 1,2-Addition to 4-Acetyl-3,5-dimethylpyridine

-

Substrate Preparation: In a separate flame-dried vial, dissolve 746 mg of 4-Acetyl-3,5-dimethylpyridine (5.0 mmol, 1.0 equiv) in 5.0 mL of anhydrous THF.

-

Addition: Slowly transfer the substrate solution dropwise into the organolanthanum mixture at 0 °C over 15 minutes. Scientific Insight: Slow addition manages the localized concentration of the ketone, preventing thermal spikes that could encourage side reactions.

-

Reaction Monitoring (Self-Validating Step): Stir the reaction at 0 °C. After 2 hours, pull a 10 µL aliquot, quench in saturated

, and extract with EtOAc. Spot the organic layer on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc).-

Observation: The starting material (

) should be completely consumed. A new, strongly UV-active spot corresponding to the tertiary alcohol product should appear at a lower

-

-

Quench & Workup: Once complete consumption is verified, carefully quench the reaction by adding 10 mL of saturated aqueous

dropwise at 0 °C. Caution: Vigorous gas evolution and a white precipitate (lanthanum salts) will form. -

Extraction: Dilute the mixture with 20 mL of EtOAc. To break the resulting lanthanum emulsion, add 5 mL of a 10% aqueous Rochelle salt (potassium sodium tartrate) solution and stir vigorously for 30 minutes until the organic and aqueous layers clearly separate.

-

Isolation: Separate the organic layer, extract the aqueous layer twice with 15 mL EtOAc, dry the combined organics over anhydrous

, and concentrate under reduced pressure to yield the crude tertiary alcohol.

References

-

Kutney, J. P., & Tabata, T. "Synthesis of 2-ethyl-3,5-dimethylpyridine by heterocyclization." Canadian Journal of Chemistry, 1963, 41(3), 695-702. URL:[Link]

-

Krasovskiy, A., Kopp, F., & Knochel, P. "Soluble lanthanide salts (LnCl3·2LiCl) for the improved addition of organomagnesium reagents to carbonyl compounds." Angewandte Chemie International Edition, 2006, 45(3), 497-500. URL:[Link]

Strategic C-C Bond Formation via Condensation Reactions of 1-(3,5-Dimethylpyridin-4-YL)ethanone: A Guide to Synthesis and Mechanism

An Application Note and Protocol Guide for Researchers

Abstract: 1-(3,5-Dimethylpyridin-4-YL)ethanone is a highly valuable heterocyclic ketone, serving as a pivotal building block in the synthesis of diverse molecular architectures for pharmaceutical and materials science applications. The reactivity of its acetyl group, particularly the acidity of the α-protons, makes it an ideal substrate for a range of condensation reactions. This guide provides an in-depth exploration of key condensation methodologies, including the Claisen-Schmidt and Knoevenagel condensations. We delve into the underlying mechanisms, offer detailed, field-tested protocols, and present troubleshooting insights to empower researchers in drug development and organic synthesis to effectively utilize this versatile scaffold.

Introduction: The Synthetic Value of a Pyridyl Ketone

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and engage in various biological interactions makes it a cornerstone of drug design.[1][2] When functionalized with a reactive handle like an ethanone group, as in 1-(3,5-Dimethylpyridin-4-YL)ethanone, the synthetic possibilities expand dramatically. This compound is a precursor for novel AMP-activated protein kinase (AMPK) activators and other potential therapeutics.[3]

Condensation reactions are among the most powerful tools in organic synthesis for forming carbon-carbon bonds.[4] These reactions typically involve the nucleophilic addition of an enol or enolate to a carbonyl compound, often followed by dehydration to yield a conjugated system.[5] This guide focuses on harnessing this reactivity in 1-(3,5-Dimethylpyridin-4-YL)ethanone to create complex derivatives with high efficiency and control.

Part 1: The Claisen-Schmidt Condensation for Pyridyl Chalcone Synthesis

The Claisen-Schmidt condensation is a specific and highly practical variant of the crossed aldol condensation.[6] It involves the reaction between a ketone possessing α-hydrogens (in this case, 1-(3,5-Dimethylpyridin-4-YL)ethanone) and an aromatic aldehyde, which typically lacks α-hydrogens.[6][7] This lack of α-hydrogens in the aldehyde partner prevents its self-condensation, leading to a cleaner reaction and simplifying purification.[6][8] The resulting α,β-unsaturated ketones are known as chalcones, which are important intermediates for synthesizing various heterocyclic compounds like pyrazolines and benzodiazepines and are known to possess a wide range of biological activities.[9][10]

Reaction Principle & Mechanism

The reaction can be catalyzed by either a base or an acid, with each pathway offering distinct advantages.

Base-Catalyzed Mechanism: This is the most common approach. A strong base (e.g., NaOH, KOH) abstracts an acidic α-proton from the ketone to form a nucleophilic enolate ion.[5] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate is often readily dehydrated under the reaction conditions (especially with heating) to yield the thermodynamically stable conjugated enone (chalcone).[8]

Caption: Base-Catalyzed Claisen-Schmidt Mechanism.

Acid-Catalyzed Mechanism: In the presence of an acid, the ketone first tautomerizes to its enol form.[11] Concurrently, the acid protonates the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity.[11][12] The nucleophilic enol then attacks the activated aldehyde. The resulting β-hydroxy ketone is subsequently dehydrated, a process also facilitated by acid, which protonates the hydroxyl group to make it a better leaving group (water).[13]

Caption: Acid-Catalyzed Claisen-Schmidt Mechanism.

Experimental Protocols

This protocol describes a standard, reliable method for chalcone synthesis using a strong base in an alcoholic solvent.[1][14]

Materials:

-

1-(3,5-Dimethylpyridin-4-YL)ethanone

-

Benzaldehyde (or other substituted aromatic aldehyde)

-

Ethanol (95%)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel

Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1-(3,5-Dimethylpyridin-4-YL)ethanone (10 mmol, 1.49 g) in ethanol (25 mL).

-

Aldehyde Addition: Add benzaldehyde (10 mmol, 1.02 mL) to the solution and stir for 5 minutes at room temperature.

-

Catalyst Addition: Cool the mixture in an ice bath. Prepare a solution of NaOH (20 mmol, 0.8 g) in water (5 mL) and add it dropwise to the stirred reaction mixture over 15 minutes. A color change and the formation of a precipitate are typically observed.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

-

Work-up: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

-

Purification: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid extensively with cold water until the filtrate is neutral (pH ~7). Allow the product to air-dry.

-

Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent such as ethanol.

| Aldehyde Partner | Catalyst (mol%) | Solvent | Time (h) | Typical Yield |

| Benzaldehyde | NaOH (2 equiv.) | Ethanol | 4-6 | 85-95% |

| 4-Chlorobenzaldehyde | KOH (2 equiv.) | Ethanol | 3-5 | 90-98% |

| 4-Methoxybenzaldehyde | NaOH (2 equiv.) | Ethanol | 6-8 | 80-90% |

| 3-Nitrobenzaldehyde | NaOH (2 equiv.) | Ethanol | 2-4 | >95%[15] |

This eco-friendly alternative reduces waste and often shortens reaction times.[14]

Materials:

-

1-(3,5-Dimethylpyridin-4-YL)ethanone

-

Aromatic aldehyde

-

Solid NaOH (pellets or powder)

-

Mortar and pestle

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Reactant Mixture: In a mortar, combine 1-(3,5-Dimethylpyridin-4-YL)ethanone (10 mmol), the aromatic aldehyde (10 mmol), and solid NaOH (2-10 mol%).[14]

-

Grinding: Grind the mixture vigorously with a pestle for 10-30 minutes. The reaction is often exothermic, and the mixture may form a paste or solidify completely.

-

Work-up: Once the reaction is complete (monitored by TLC), add 50 mL of cold water to the mortar and stir to break up the solid. Acidify the mixture carefully with dilute HCl to neutralize the excess base.

-

Purification: Filter the solid product, wash with water, and dry. Recrystallization can be performed if necessary.

Part 2: The Knoevenagel Condensation for Active Methylene Compounds

The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and a molecule containing an "active methylene group" – a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, cyanoacetates).[16][17] This reaction is typically catalyzed by a weak base, such as an amine, and is highly efficient for creating electron-deficient alkenes.[18][19]

Reaction Principle & Mechanism

The mechanism begins with the deprotonation of the active methylene compound by a weak base (e.g., piperidine, DABCO) to form a resonance-stabilized carbanion.[19] This potent nucleophile then attacks the carbonyl carbon of 1-(3,5-Dimethylpyridin-4-YL)ethanone. The resulting adduct undergoes dehydration, often spontaneously or with gentle heating, to yield the final condensed product.

Caption: Knoevenagel Condensation Mechanism.

Experimental Protocol

This protocol utilizes boric acid as a mild, non-toxic, and environmentally friendly Lewis acid catalyst, which can also be performed under microwave irradiation for accelerated results.[16][20]

Materials:

-

1-(3,5-Dimethylpyridin-4-YL)ethanone

-

Malononitrile

-

Boric Acid (H₃BO₃)

-

Ethanol or solvent-free conditions

-

Reaction vessel (round-bottom flask or microwave vial)

Procedure (Conventional Heating):

-

Setup: In a round-bottom flask, combine 1-(3,5-Dimethylpyridin-4-YL)ethanone (10 mmol), malononitrile (10 mmol, 0.66 g), and boric acid (10 mol%, 0.062 g).[16]

-

Reaction: Add 15 mL of ethanol and reflux the mixture with stirring for 2-4 hours, monitoring by TLC.

-

Work-up: After cooling, the product often precipitates. If not, reduce the solvent volume under reduced pressure.

-

Purification: Filter the solid product and wash with a small amount of cold ethanol. Recrystallize if necessary.

Procedure (Microwave Irradiation - Solvent-Free): [20]

-

Setup: In a microwave-safe vessel, combine the ketone (5 mmol), malononitrile (5 mmol), and boric acid (10 mol%).

-

Reaction: Irradiate the mixture in a scientific microwave reactor at 100-120°C for 5-15 minutes.

-

Work-up: Allow the vessel to cool to room temperature. Add a small amount of ethanol to the solidified mass and stir.

-

Purification: Filter the product, wash with cold ethanol, and dry.

| Active Methylene Cmpd. | Catalyst | Conditions | Time | Typical Yield |

| Malononitrile | Boric Acid (10 mol%) | Ethanol, Reflux | 2-4 h | Good to Excellent[16] |

| Ethyl Cyanoacetate | Piperidine (cat.) | Toluene, Reflux | 6-10 h | Good |

| Malononitrile | DABCO (cat.) | Room Temp | 22-24 h | Good[19] |

| Malononitrile | Boric Acid (10 mol%) | Microwave, 120°C | 5-15 min | Excellent[20] |

Workflow & Troubleshooting

Caption: General Experimental Workflow for Condensation Reactions.

Common Troubleshooting Insights:

-

Low Yield: Ensure reagents are pure and dry. In base-catalyzed reactions, verify the strength and freshness of the base. For acid-catalyzed reactions, ensure anhydrous conditions if required. Consider increasing reaction time or temperature moderately.[14]

-

Side Products: In Claisen-Schmidt reactions, slow, dropwise addition of the catalyst solution or aldehyde can minimize the self-condensation of the ketone.[14] Using an aldehyde without α-hydrogens is crucial to prevent a complex product mixture.[8]

-

Reaction Stalls: If TLC shows no change, the catalyst may be inactive. In Knoevenagel condensations, a slightly stronger base or higher temperature might be necessary, especially if the ketone is sterically hindered.

Conclusion

1-(3,5-Dimethylpyridin-4-YL)ethanone is a synthetically tractable and valuable starting material. The Claisen-Schmidt and Knoevenagel condensation reactions provide robust and high-yielding pathways to diverse derivatives. The Claisen-Schmidt method is ideal for producing pyridyl chalcones, which are precursors to numerous bioactive heterocyclic systems. The Knoevenagel condensation offers a direct route to α,β-unsaturated nitriles and esters, which are themselves versatile intermediates. By understanding the mechanisms and applying the detailed protocols herein, researchers can confidently leverage these reactions to advance their discovery programs.

References

-

Wikipedia. Aldol condensation. [Link]

-

Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]

-

Allen, A. Acid Catalysed Aldol Condensation. [Link]

-

YouTube. (2020, April 26). acid catalyzed aldol condensation mechanism. [Link]

-

Master Organic Chemistry. (2025, May 14). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. [Link]

-

Baran Lab, Scripps Research. (2004, June 9). Pyridine Synthesis: Cliff Notes. [Link]

-

Organic Process Research & Development. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Link]

-

Journal of Chemical Reviews. (2020). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. [Link]

-

Arkivoc. (2007). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]

-

Chemistry & Chemical Technology. (2019, November 20). SYNTHESIS OF HETEROCYCLIC PYRIDINE-BASED CHALCONES WITH DIMERIC STRUCTURE. [Link]

-

Molecules (MDPI). (2012). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Chalcones: Synthesis, structure diversity. [Link]

-

Scribd. Aldol Condensation Reaction: Benzalacetophenone. [Link]

-

ResearchGate. (2017). Condensation reaction of acetophenone, 4-methoxy benzalde- hyde, and... [Link]

-

SynArchive. Claisen-Schmidt Condensation. [Link]

-

MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]

-

ResearchGate. Knoevenagel condensation of aromatic aldehydes with malononitrile. [Link]

-

Journal of Scientific and Innovative Research. (2020). chalcones as sythons for heterocyclic compounds- a review. [Link]

-

Wikipedia. Claisen condensation. [Link]

-

Fiveable. Claisen condensation. [Link]

-

Asian Journal of Chemistry. (2017, May 13). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. [Link]

-

Arkivoc. (2006). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. [Link]

-

Wikipedia. Claisen–Schmidt condensation. [Link]

-

Journal of the Turkish Chemical Society, Section A: Chemistry. (2022, June 30). Synthesis, reactions, and applications of chalcones: A review. [Link]

-

MDPI. (2021, November 11). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. [Link]

-

Journal of the Chinese Chemical Society. (2012). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. [Link]

-

Molecules (MDPI). (2017, November 1). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. [Link]

-

YouTube. (2020, May 28). Claisen-Schmidt Condensation Reaction. [Link]

-

Bentham Science. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. [Link]

-

Thieme. (2010). Synthesis by Aldol and Related Condensation Reactions. [Link]

-

Der Pharma Chemica. (2013). Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl). [Link]

-

Chemical and Pharmaceutical Bulletin. (2020). Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK). [Link]

-

PubMed. (2007). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. [Link]

-

ResearchGate. (2020). Correction to “Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2 H -Pyran-5-carbonitriles”. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Aldol condensation - Wikipedia [en.wikipedia.org]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 10. journalcra.com [journalcra.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. allen.in [allen.in]

- 13. m.youtube.com [m.youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scribd.com [scribd.com]

- 16. mdpi.com [mdpi.com]

- 17. eurekaselect.com [eurekaselect.com]

- 18. researchgate.net [researchgate.net]

- 19. asianpubs.org [asianpubs.org]

- 20. Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of 2-Amino-4-(3,5-dimethylpyridin-4-yl)thiazole Intermediates for CDK Inhibitors

Target Audience: Synthetic Chemists, Medicinal Chemists, and Oncology Drug Development Professionals Focus: Regioselective alpha-bromination and Hantzsch cyclization utilizing 4-Acetyl-3,5-dimethylpyridine.

Introduction & Scientific Rationale

The dysregulation of the cell division cycle is a fundamental hallmark of cancer. Specifically, the transition from the G1 phase to the S phase is governed by Cyclin-Dependent Kinases 4 and 6 (CDK4/6) complexed with Cyclin D. Inhibiting this complex prevents the hyperphosphorylation of the Retinoblastoma (Rb) protein, thereby halting tumor cell proliferation [1].

In modern medicinal chemistry, 2-amino-4-(pyridin-4-yl)thiazole derivatives have emerged as highly potent CDK inhibitors. However, achieving precise kinase selectivity requires rigorous conformational control. By utilizing 4-Acetyl-3,5-dimethylpyridine as the foundational building block, synthetic chemists can introduce a critical steric constraint. The methyl groups at the 3- and 5-positions of the pyridine ring create a severe steric clash with the adjacent thiazole ring. This forces the two aromatic systems into a highly specific, non-planar dihedral angle that perfectly complements the deep, narrow ATP-binding pocket of CDK4/6, drastically reducing off-target binding to other kinases[2].

Mechanism of action for CDK4/6 inhibitors regulating the G1 to S phase cell cycle transition.

Mechanistic Insights & Causality in Experimental Design

The transformation of 4-acetyl-3,5-dimethylpyridine into a functionalized aminothiazole intermediate requires two primary synthetic steps: Alpha-Bromination followed by a Hantzsch Thiazole Synthesis .

The Challenge of Pyridyl Ketone Bromination

Direct bromination of pyridyl ketones often results in complex, tarry mixtures due to competing electrophilic aromatic substitution on the electron-rich regions of the pyridine ring, or unwanted polybromination.

The Solution: To enforce absolute regioselectivity, the reaction is conducted in 30% Hydrobromic Acid (HBr) in Acetic Acid .

-

Causality: The strong acid immediately protonates the pyridine nitrogen, forming a pyridinium hydrobromide salt. This dramatically withdraws electron density from the pyridine ring, completely deactivating it toward electrophilic attack by bromine. Consequently, the bromine is directed exclusively to the enolized acetyl group, yielding the desired alpha-bromo ketone.

The Hantzsch Cyclization

The subsequent reaction of the alpha-bromo ketone with a thiourea derivative is thermodynamically driven by the formation of the stable, aromatic thiazole ring. Ethanol is utilized as the solvent to facilitate the solubility of the thiourea while allowing the final product to precipitate upon cooling, creating a self-purifying system.

Two-step synthesis workflow from 4-acetyl-3,5-dimethylpyridine to the aminothiazole intermediate.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of 2-Bromo-1-(3,5-dimethylpyridin-4-yl)ethanone hydrobromide

Note: This protocol is adapted from foundational methodologies established by Kutney et al. [3] and optimized for pharmaceutical scale-up [2].

Reagents:

-

4-Acetyl-3,5-dimethylpyridine: 500 mg (3.36 mmol)

-

30% HBr in Acetic Acid: 1.5 mL total

-

Bromine (

): 0.17 mL (3.36 mmol)

Step-by-Step Methodology:

-

Preparation: In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 500 mg of 4-acetyl-3,5-dimethylpyridine in 1.0 mL of 30% HBr in acetic acid.

-

Thermal Activation: Heat the reaction mixture to 70°C using a pre-calibrated oil bath.

-

Bromine Addition: In a separate vial, prepare a solution of 0.17 mL bromine in 0.5 mL of 30% HBr in acetic acid. Add this mixture dropwise to the main flask over 15 minutes.

-

In-Process Control (Self-Validation): Observe the color of the reaction. The initial dark red-brown color of the bromine will rapidly fade to a pale yellow/orange as the

is consumed by the enol. A persistent red tint indicates completion of the bromination. -

Isolation: After 2 hours at 70°C, remove the flask from heat and allow it to cool to ambient temperature. The hydrobromide salt of the product will spontaneously precipitate as a crystalline solid.

-

Filtration: Filter the precipitate under a vacuum, washing the filter cake with cold diethyl ether (2 × 5 mL) to remove residual acetic acid and unreacted bromine. Dry under a vacuum to afford the intermediate.

Protocol B: Hantzsch Synthesis of the Aminothiazole Intermediate

Reagents:

-

2-Bromo-1-(3,5-dimethylpyridin-4-yl)ethanone hydrobromide: 500 mg (1.62 mmol)

-

Thiourea (or substituted thiourea): 125 mg (1.64 mmol)

-

Absolute Ethanol: 10 mL

Step-by-Step Methodology:

-

Reaction Setup: Suspend the alpha-bromo ketone hydrobromide salt and the thiourea in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

-

Cyclization: Heat the mixture to reflux (approx. 78°C). As the reaction progresses (typically 2–4 hours), the suspension will clarify into a homogeneous solution as the thiazole ring forms.

-

Neutralization: Cool the mixture to room temperature and concentrate under reduced pressure. Resuspend the residue in water (10 mL) and adjust the pH to 8.0 using saturated aqueous

. -

In-Process Control (Self-Validation): The neutralization of the hydrobromide salt will trigger the immediate precipitation of the free-base aminothiazole. If the solution remains clear, the cyclization has failed or requires further concentration.

-

Purification: Filter the resulting solid, wash with cold distilled water, and recrystallize from an Ethanol/Water mixture to achieve >98% HPLC purity.

Quantitative Data & Optimization

To ensure maximum throughput and purity during the Hantzsch cyclization (Protocol B), various solvent systems were evaluated. The thermodynamic drive toward aromatization is heavily influenced by solvent polarity and the solubility of the hydrobromide intermediate.

Table 1: Optimization of Hantzsch Cyclization Conditions (1.62 mmol scale)

| Solvent System | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) | HPLC Purity (%) | Mechanistic Observation |

| Absolute Ethanol | 78 (Reflux) | 2.5 | 88% | 98.5% | Optimal solubility profile; clean precipitation upon neutralization. |

| Methanol | 65 (Reflux) | 4.0 | 76% | 94.2% | Slower kinetics due to lower reflux temperature. |

| Isopropanol (IPA) | 82 (Reflux) | 3.0 | 81% | 97.0% | Excellent purity, but starting material solubility was initially poor. |

| THF / | 65 | 6.0 | 54% | 82.1% | Competing hydrolysis of the alpha-bromo ketone observed. |

References

-

Sherr, C. J., Beach, D., & Shapiro, G. I. "Targeting CDK4 and CDK6: From Discovery to Therapy in Cancer." Cancer Discovery, 6(4), 2016, 353-367. URL:[Link]

- Misra, R. N., et al. "Substituted 4-amino-thiazol-2-yl compounds as CDK inhibitors." World Intellectual Property Organization, Patent WO1999021845A1, 1999.

-

Kutney, J. P., & Tabata, T. "Synthesis of some pyridine derivatives." Canadian Journal of Chemistry, 41(3), 1963, 695-702. URL:[Link]

Application Notes and Protocols for the Functionalization of the Acetyl Group in 3,5-Dimethylpyridine Derivatives

Introduction: The Strategic Importance of the Acetyl Group in 3,5-Dimethylpyridine Scaffolds

The 3,5-dimethylpyridine scaffold is a privileged core in medicinal chemistry and materials science. The introduction of acetyl groups at these positions provides a versatile chemical handle for a wide array of synthetic transformations. The electron-withdrawing nature of the pyridine ring, coupled with the steric and electronic effects of the flanking methyl groups, presents unique challenges and opportunities for the selective functionalization of the acetyl moiety. This guide provides a comprehensive overview of key synthetic strategies, detailed experimental protocols, and the underlying chemical principles for the transformation of the acetyl group in 3,5-dimethylpyridine derivatives. Our focus is to empower researchers, scientists, and drug development professionals with the technical insights required for the rational design and execution of synthetic routes to novel and complex molecules.

I. Carbon-Carbon Bond Formation via Condensation Reactions

The acidic α-protons of the acetyl group in 3,5-dimethylpyridine derivatives readily participate in a variety of condensation reactions, enabling the extension of the carbon skeleton and the synthesis of diverse heterocyclic systems.

A. Claisen-Schmidt and Knoevenagel Condensations: Synthesis of Chalcones and their Analogs

The reaction of 3,5-diacetyl-2,6-dimethylpyridine with aromatic aldehydes is a cornerstone for the synthesis of bis-azachalcones. The choice of reaction conditions, particularly the nature of the catalyst (acidic or basic), can profoundly influence the reaction pathway and the final products.

Under basic catalysis, the reaction typically proceeds via a Claisen-Schmidt condensation to yield the expected α,β-unsaturated ketones.[1][2] However, under acidic catalysis, particularly with substrates like salicylic aldehyde, the reaction can be directed towards a Knoevenagel-type condensation followed by an intramolecular cyclization, highlighting the nuanced reactivity of this system.[3][4]

Scientific Rationale:

-

Base-Catalyzed (Claisen-Schmidt): A strong base deprotonates the α-carbon of the acetyl group, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the thermodynamically stable α,β-unsaturated ketone (chalcone).

-

Acid-Catalyzed (Knoevenagel): In the presence of acid, the pyridine nitrogen is protonated, which enhances the acidity of the α-protons of the acetyl group and facilitates enolization.[3] With specific substrates like salicylic aldehyde, a pre-reaction complex can form, directing the reaction towards a Knoevenagel condensation, which is then followed by intramolecular cyclization.[3][4]

Protocol 1: Synthesis of Bis-azachalcone Derivatives via Claisen-Schmidt Condensation [1]

This protocol describes the synthesis of a bis-azachalcone from 3,5-diacetyl-2,6-dimethylpyridine and an aromatic aldehyde.

Materials:

-

3,5-Diacetyl-2,6-dimethylpyridine

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Aqueous potassium hydroxide solution (40%)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 3,5-diacetyl-2,6-dimethylpyridine (1 equivalent) and the aromatic aldehyde (2.2 equivalents) in ethanol.

-

With vigorous stirring, add the aqueous potassium hydroxide solution dropwise.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure bis-azachalcone.

Data Summary: Examples of Synthesized Bis-azachalcones

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | 1,1'-(2,6-dimethylpyridine-3,5-diyl)bis(3-phenylprop-2-en-1-one) | ~85% |

| 4-Chlorobenzaldehyde | 1,1'-(2,6-dimethylpyridine-3,5-diyl)bis(3-(4-chlorophenyl)prop-2-en-1-one) | ~90% |

| 4-Methoxybenzaldehyde | 1,1'-(2,6-dimethylpyridine-3,5-diyl)bis(3-(4-methoxyphenyl)prop-2-en-1-one) | ~88% |

B. Synthesis of Heterocyclic Derivatives from Chalcones

The synthesized bis-azachalcones are valuable intermediates for the construction of various heterocyclic systems, such as pyrazoles and pyrimidines, which are of significant interest in medicinal chemistry.[1][2]

Protocol 2: Synthesis of Bis-pyrazole Derivatives [1]

This protocol outlines the cyclization of a bis-azachalcone with hydrazine hydrate to form a bis-pyrazole derivative.

Materials:

-

Bis-azachalcone (from Protocol 1)

-

Hydrazine hydrate

-

Glacial acetic acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure: